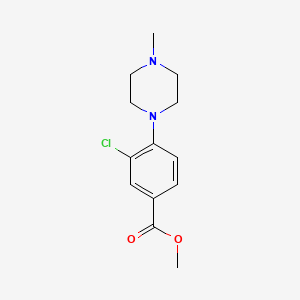

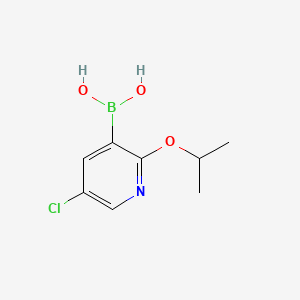

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, also known as EEP, is a synthetic compound with a wide range of applications in the scientific field. It is a versatile compound that is used in many areas of research, from organic synthesis to drug development. EEP is a highly reactive compound that can be used in a variety of reactions, making it a valuable tool for scientists.

Applications De Recherche Scientifique

Polymorphism and Analytical Challenges

A notable study conducted by Vogt et al. (2013) focused on the polymorphism of a closely related compound, investigating its analytical challenges. Through spectroscopic and diffractometric techniques, two polymorphic forms were characterized, highlighting the difficulties in distinguishing these forms due to their similar spectra and diffraction patterns. This research underscores the complexity of analyzing and characterizing compounds like Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, especially when polymorphism is involved (Vogt, Williams, Johnson, & Copley, 2013).

Synthesis of Pyrido[2,3-d]pyrimidines

Harutyunyan et al. (2015) described a one-step synthesis method that could potentially be applied to derivatives of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate. This method involves the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines, showcasing the versatility of pyrimidin-5-yl compounds in synthesizing complex heterocyclic structures. This research opens doors for synthesizing a wide array of pyrido[2,3-d]pyrimidines, which could have numerous applications in drug development and materials science (Harutyunyan, Panosyan, Chishmarityan, Tamazyan, & Ayvazyan, 2015).

Crystal Structure Insights

Research into the crystal structure of compounds similar to Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate can provide valuable insights into their properties and potential applications. For instance, Liu et al. (2012) explored the crystal structure of Dabigatran etexilate tetrahydrate, revealing the importance of intramolecular and intermolecular hydrogen bonds in determining the compound's stability and interactions. Such studies are crucial for understanding how the structural features of these compounds influence their behavior and functionality in various applications (Liu, Zhang, Cai, Xu, & Shen, 2012).

Enzyme-catalyzed Synthesis

The enzyme-catalyzed synthesis of derivatives of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate has been explored, showcasing the potential for efficient and selective synthesis methods. Brem et al. (2010) developed a multienzymatic procedure for synthesizing highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, starting from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates. This method represents a significant advancement in the synthesis of stereochemically complex compounds, potentially applicable to Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate derivatives (Brem, Toșa, Paizs, Vass, & Irimie, 2010).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFPKSYRUQRFJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)